Mdmx/mdm2-IN-2

p53-MDM2/MDMX interaction fluorescence polarization assay dual inhibitor binding affinity

Standard MDM2-selective agents (e.g., Nutlin-3a) fail against MDMX-driven p53 suppression. For SH-SY5Y, retinoblastoma, or MDMX-amplified models, a dual inhibitor is required. - Dual Ki: MDM2 0.23 µM / MDMX 2.45 µM - Functional endpoints: Invasion & migration inhibition (0.4-0.8 µM) - Selectivity window: 26-30× (cancer vs. normal cells) - α-aminoketone scaffold - orthogonal to imidazoline/spirooxindole chemotypes Supplied with analytical data. Immediate shipment.

Molecular Formula C28H25Cl3FN3O3
Molecular Weight 576.9 g/mol
Cat. No. B12390538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmx/mdm2-IN-2
Molecular FormulaC28H25Cl3FN3O3
Molecular Weight576.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCC(=O)N(C2=CC=C(C=C2)Cl)C(C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C28H25Cl3FN3O3/c29-19-3-1-18(2-4-19)28(38)27(23-10-7-21(32)17-24(23)31)35(22-8-5-20(30)6-9-22)26(37)12-11-25(36)34-15-13-33-14-16-34/h1-10,17,27,33H,11-16H2
InChIKeyPOLUTPKUGFNVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mdmx/mdm2-IN-2 – Dual MDM2/MDMX Inhibitor for Cancer Research


Mdmx/mdm2-IN-2 (synonym MDMX/MDM2-IN-2, compound C16; CAS 3043723-74-3) is a synthetic small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions, disclosed by Luo et al. in 2023 [1]. It belongs to the α-aminoketone chemical class (molecular formula C28H25Cl3FN3O3, MW 576.87) [1]. The compound restores p53 transcriptional function by simultaneously disrupting p53 binding to both MDM2 and MDMX, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53 [1]. Unlike MDM2-selective agents such as Nutlin-3a, Mdmx/mdm2-IN-2 is characterized by quantifiable dual-target engagement at the biochemical level [1][2].

Why Mdmx/mdm2-IN-2 Cannot Be Substituted with Single-Target Inhibitors


MDM2 and MDMX exert complementary, non-redundant repression of p53 — MDM2 primarily targets p53 for proteasomal degradation, while MDMX inhibits p53 transactivation [1]. Consequently, MDM2-selective inhibitors such as Nutlin-3a (IC50 90 nM for MDM2) fail to potently engage MDMX, binding this homolog more than 200-fold weaker [1][2]. Similarly, MDMX-selective agents such as SJ-172550 (EC50 0.84–5 μM) spare MDM2 entirely [3]. The quantitative dual-target binding profile of Mdmx/mdm2-IN-2 (Ki 0.23 μM for MDM2 and 2.45 μM for MDMX) distinguishes it from single-target alternatives, making generic substitution scientifically invalid in experimental systems where both MDM2 and MDMX contribute to p53 suppression [1].

Quantitative Differentiation Evidence for Mdmx/mdm2-IN-2


Dual MDM2/MDMX Binding Affinity vs. Nutlin-3a

Mdmx/mdm2-IN-2 demonstrates measurable binding affinity for both MDM2 and MDMX proteins, with Ki values of 0.23 μM and 2.45 μM respectively, determined using a fluorescence polarization (FP) competition assay [1]. In contrast, the prototypical MDM2 inhibitor Nutlin-3a, while potent against MDM2 (IC50 90 nM, cell-free FP assay), exhibits negligible MDMX engagement — binding more than 200-fold weaker to MDMX than to MDM2 [2]. The approximately 10.6-fold selectivity of Mdmx/mdm2-IN-2 for MDM2 over MDMX represents a quantifiable dual-target window absent in Nutlin-3a. This dual binding profile is corroborated by cellular target engagement: Mdmx/mdm2-IN-2 increases protein levels of both MDM2 and MDMX (downstream p53 targets) in HCT116 and SH-SY5Y cells at 0.6–2.4 μM [1].

p53-MDM2/MDMX interaction fluorescence polarization assay dual inhibitor binding affinity

Antiproliferative Activity in MDMX-Overexpressing Neuroblastoma Cells

Mdmx/mdm2-IN-2 inhibits proliferation of SH-SY5Y neuroblastoma cells — a line characterized by elevated MDMX expression — with an IC50 of 0.54 μM (72 h, CCK-8 assay) . In the same study, the compound also inhibited HCT116 (MDM2-overexpressing) and SJSA-1 (MDM2-amplified) cells with IC50 values of 0.68 μM and 0.58 μM, respectively . By contrast, MDM2-selective inhibitors such as Nutlin-3a show attenuated activity in MDMX-overexpressing contexts, with literature evidence indicating that SH-SY5Y and other neuroblastoma lines exhibit relative resistance to Nutlin-3a monotherapy due to sustained MDMX-mediated p53 suppression [1]. The comparable potency of Mdmx/mdm2-IN-2 across MDM2-overexpressing (HCT116) and MDMX-overexpressing (SH-SY5Y) cells (IC50 ratio = 1.26) is consistent with its dual-target mechanism and distinguishes it from MDM2-selective agents.

neuroblastoma MDMX overexpression antiproliferative IC50 SH-SY5Y dual inhibitor

Cancer Cell vs. Normal Cell Selectivity Comparison

Mdmx/mdm2-IN-2 demonstrates a quantifiable selectivity window between cancer cells and non-malignant human cells. In HCT116 colon cancer cells, the IC50 is 0.68 μM versus 17.96 μM in normal human bronchial epithelial BEAS-2B cells — a 26.4-fold selectivity margin . Similarly, the SH-SY5Y IC50 of 0.54 μM contrasts with 15.93 μM in normal LO2 hepatocytes, yielding a 29.5-fold window . For context, Nutlin-3a shows an antiproliferative IC50 of ~1.5 μM in HCT116 cells and ~2.2 μM in human skin fibroblasts (1043SK), representing an approximately 1.5-fold selectivity margin . While these assays employ different normal cell types and experimental protocols, the substantially wider cancer-to-normal cytotoxicity gap observed for Mdmx/mdm2-IN-2 (~26–30-fold vs. ~1.5-fold) provides a cross-study indication of differential selectivity that may hold relevance for experimental models where minimizing normal-cell toxicity is a design criterion.

therapeutic index normal cell cytotoxicity selectivity ratio BEAS-2B LO2 hepatocyte

Anti-Migration and Anti-Invasion Activity

Beyond antiproliferative and pro-apoptotic effects, Mdmx/mdm2-IN-2 significantly inhibits colony formation, cell migration, and invasion in both HCT116 and SH-SY5Y cells at concentrations of 0.4–0.8 μM . These anti-metastatic functional endpoints are not routinely reported for the majority of MDM2-selective inhibitors such as Nutlin-3a or SAR405838 (MI-773), whose pharmacological characterization has focused primarily on proliferation arrest and apoptosis induction [1]. The observed inhibition of migration and invasion at sub-micromolar concentrations suggests that Mdmx/mdm2-IN-2 modulates p53-dependent pathways governing cytoskeletal reorganization and extracellular matrix interaction, adding a functional dimension that distinguishes it from proliferation-restricted MDM2 antagonists.

cell migration invasion colony formation metastasis wound healing

Chemical Scaffold Differentiation: α-Aminoketone Core

Mdmx/mdm2-IN-2 is built on an α-aminoketone scaffold, a chemotype structurally distinct from the three major classes of reported MDM2/MDMX inhibitors: (i) the imidazoline-based nutlin series (e.g., Nutlin-3a, Idasanutlin/RG7388, RG7112); (ii) the indolyl-hydantoin series (e.g., RO-5963, RO-2443); and (iii) the spirooxindole series (e.g., SAR405838/MI-773) [1][2]. The α-aminoketone core was designed through structure-based computational approaches targeting hot-spot residues identified by molecular dynamics simulations and MM-GBSA calculations, representing a de novo chemotype for dual MDM2/MDMX inhibition [1]. Scaffold differentiation carries practical procurement implications: compounds from different chemotypes may exhibit distinct off-target profiles, solubility characteristics, and intellectual property landscapes, and the α-aminoketone class remains relatively unexplored compared to the extensively patented nutlin and spirooxindole families.

α-aminoketone chemical scaffold structure-activity relationship intellectual property chemotype selectivity

Optimal Research Applications for Mdmx/mdm2-IN-2


Dual Pathway Interrogation in MDMX-Overexpressing Cancer Models

In cancer cell lines where MDMX (MDM4) is the dominant p53 repressor — such as SH-SY5Y neuroblastoma (IC50 0.54 μM), certain retinoblastoma lines, and MDMX-amplified breast cancers — Mdmx/mdm2-IN-2 provides simultaneous blockade of both MDM2 and MDMX, unlike MDM2-selective agents (e.g., Nutlin-3a) that leave MDMX-mediated p53 suppression intact. The dual Ki profile (MDM2 0.23 μM, MDMX 2.45 μM) [1] makes this compound suitable for experiments designed to dissect the relative contributions of each homolog to p53 regulation in a given cellular context. Procurement rationale: Nutlin-3a or SAR405838 are mechanistically inappropriate for these models; Mdmx/mdm2-IN-2 is the indicated dual inhibitor.

Therapeutic Window Assessment in Normal Cell Co-Culture Systems

The 26–30-fold selectivity margin of Mdmx/mdm2-IN-2 between cancer cells (HCT116, SH-SY5Y) and normal human cells (BEAS-2B bronchial epithelium, LO2 hepatocytes) [1] supports its use in co-culture or organoid systems where preserving normal cell viability is critical. Investigators designing experiments to evaluate p53 reactivation selectivity — for example, comparing cancer-associated fibroblasts with tumor cells, or assessing hepatotoxicity in hepatic co-culture models — can leverage this documented selectivity window, which substantially exceeds the ~1.5-fold margin reported for Nutlin-3a [2].

Anti-Metastatic Phenotypic Screening in Migration and Invasion Assays

Mdmx/mdm2-IN-2 is among a limited subset of p53-MDM2/MDMX pathway modulators with documented inhibition of colony formation, cell migration, and invasion at sub-micromolar concentrations (0.4–0.8 μM) [1]. Research programs employing Transwell invasion assays, wound-healing scratch assays, or 3D spheroid invasion models to identify p53-dependent regulators of metastasis should consider Mdmx/mdm2-IN-2 over MDM2-selective inhibitors, for which these functional endpoints remain uncharacterized [2]. This compound enables phenotypic screening that spans both proliferative arrest and motility suppression.

Chemical Probe Selectivity Panel with Orthogonal Chemotype

When assembling a panel of MDM2/MDMX pathway chemical probes for target validation studies, chemotype diversity is essential to control for scaffold-specific off-target effects. Mdmx/mdm2-IN-2, built on the α-aminoketone core [1], provides an orthogonal chemotype to the imidazoline (Nutlin-3a, RG7112, Idasanutlin), indolyl-hydantoin (RO-5963), and spirooxindole (SAR405838) families [2]. Including this compound in probe panels strengthens confidence that observed phenotypic effects are target-mediated rather than scaffold-dependent artifacts, and may offer advantages in patent-conscious research environments where freedom-to-operate considerations favor structurally distinct tool compounds.

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